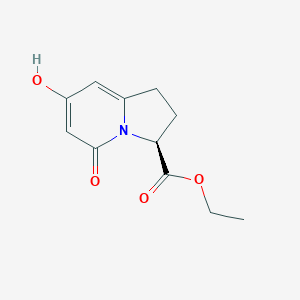

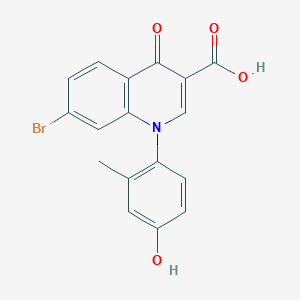

![molecular formula C15H26N2O6 B3028056 叔丁基 2,8-二氮杂螺[4.5]癸烷-8-羧酸半草酸酯 CAS No. 1523571-85-8](/img/structure/B3028056.png)

叔丁基 2,8-二氮杂螺[4.5]癸烷-8-羧酸半草酸酯

描述

The tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate is a compound that belongs to the class of spirocyclic compounds, which are known for their unique structures where two rings are joined at a single atom. The compound is not directly discussed in the provided papers, but related compounds with similar spirocyclic frameworks and tert-butyl carboxylate functionalities are described, indicating the relevance of this class of compounds in synthetic chemistry for accessing novel chemical spaces and potential biological activities .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Another example is the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate for a Rho–kinase inhibitor and is produced via intramolecular cyclization . These methods highlight the synthetic utility of tert-butyl carboxylate spirocyclic compounds and their intermediates in producing biologically active molecules.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds often exhibits interesting features such as mirror symmetry and specific conformational preferences. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows imposed mirror symmetry with a chair conformation of the hexahydropyrimidine ring . Similarly, the conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in related spirocyclic compounds reveals the influence of the spirocyclic framework on the overall molecular conformation .

Chemical Reactions Analysis

Spirocyclic compounds with tert-butyl carboxylate groups can undergo various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the reactivity of the active methylene group in such compounds . This reactivity is crucial for further derivatization and the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic tert-butyl carboxylates are influenced by their unique structures. The crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione demonstrate isostructural crystallization and are stabilized by C-H...O hydrogen bonds, which could affect their solubility and stability . These properties are important for the practical application and handling of these compounds in chemical synthesis and potential pharmaceutical applications.

科学研究应用

超分子排列

该化合物及其衍生物已因其在超分子排列中的作用而被研究。一项研究重点关注环己烷-5-螺肼酮衍生物(包括叔丁基衍生物)的分子结构和晶体结构之间的关系。该研究突出了环己烷环上的取代基在形成超分子排列中的作用,表明在材料科学和晶体工程中具有潜在应用 (Graus et al., 2010).

用于肽合成的构象分析

另一个研究领域涉及在肽合成中使用叔丁基二氮杂螺衍生物。例如,螺内酰胺已被合成作为构象受限的假肽,表明在设计肽(如 Pro-Leu 和 Gly-Leu 二肽)的受限替代物中具有潜在应用。这在开发新型基于肽的药物或研究蛋白质功能方面至关重要 (Fernandez et al., 2002).

立体化学分析

已使用核磁共振技术对螺化合物的立体化学分析(包括叔丁基二氮杂螺衍生物)进行了分析。这项研究对于了解这些化合物的结构方面很重要,这会影响它们的反应性和与生物系统的相互作用。此类研究在药物设计和复杂有机分子的合成中至关重要 (Guerrero-Alvarez et al., 2004).

在药物化学中的应用

这些化合物因其在药物化学中的潜力而被探索。例如,它们已被用于合成有效的可溶性环氧化物水解酶抑制剂,证明了它们在开发治疗高血压的候选药物中的效用 (Kato et al., 2013)。另一项研究使用二氮杂螺[4.5]癸烷衍生物合成了毒蕈碱激动剂,突出了它们在治疗认知障碍方面的潜在用途 (Ishihara et al., 1992).

作用机制

Target of Action

The primary targets of Tert-butyl 2,8-diazaspiro[4Similar compounds have been used to synthesize inhibitors for enzymes likeketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD+ biosynthesis, and cell motility, respectively .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it acts as an inhibitor for KHK, NAMPT, and ROCK, it could affect pathways related to glucose metabolism , NAD+ biosynthesis , and cell motility .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits KHK, it could potentially reduce glucose metabolism, leading to decreased energy production in cells .

属性

IUPAC Name |

tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHSPCUBVJVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

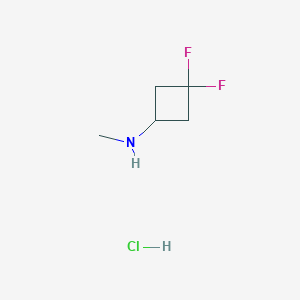

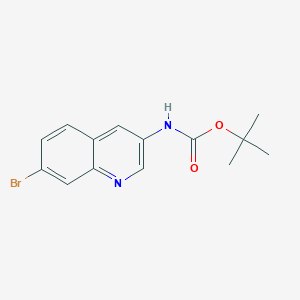

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

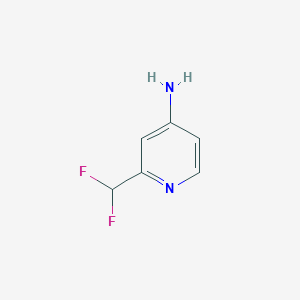

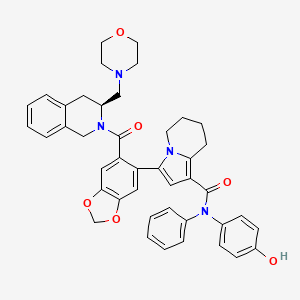

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

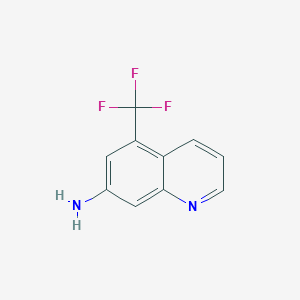

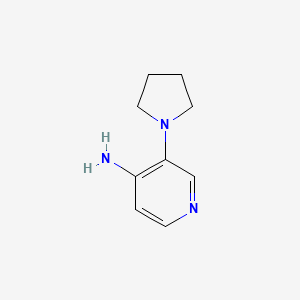

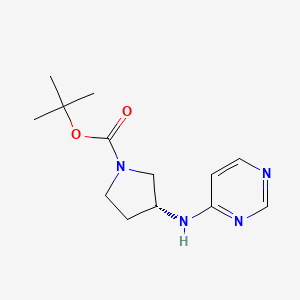

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

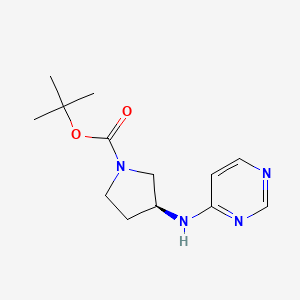

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)